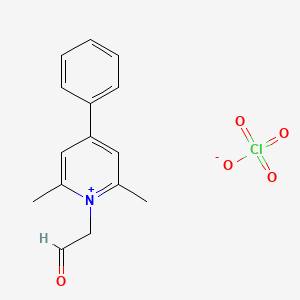
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound with a complex structure that includes a pyridinium ion
準備方法
The synthesis of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with benzaldehyde to form an intermediate, which is then reacted with ethyl chloroacetate. The final step involves the addition of perchloric acid to yield the perchlorate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate can be compared with similar compounds such as:
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,6-trichlorobenzoate
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,4-trimethoxybenzoate
These compounds share structural similarities but differ in their specific functional groups and chemical properties
特性
CAS番号 |
113728-83-9 |
|---|---|
分子式 |
C15H16ClNO5 |
分子量 |
325.74 g/mol |
IUPAC名 |
2-(2,6-dimethyl-4-phenylpyridin-1-ium-1-yl)acetaldehyde;perchlorate |
InChI |
InChI=1S/C15H16NO.ClHO4/c1-12-10-15(14-6-4-3-5-7-14)11-13(2)16(12)8-9-17;2-1(3,4)5/h3-7,9-11H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
CIXIDWAZLXNJHV-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=[N+]1CC=O)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


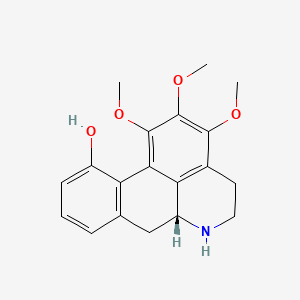
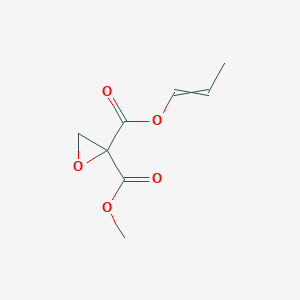
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
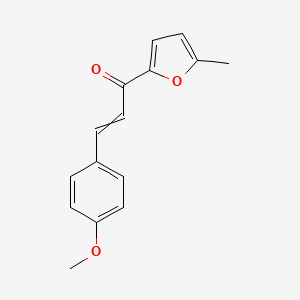
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
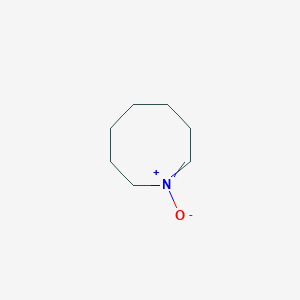
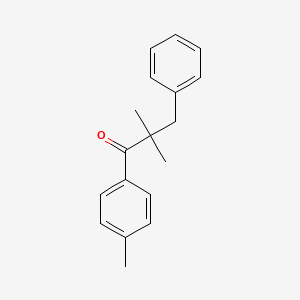
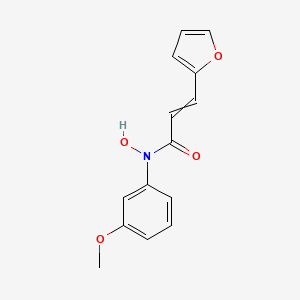
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
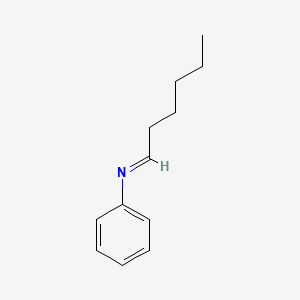
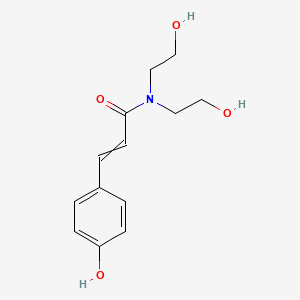
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)


